Specific Scientific Field: Organic Chemistry, Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like 2-Bromo-3,6-difluoro-4-methylaniline, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures: The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions . The specific procedures and technical details would depend on the desired TFMP derivative and the starting materials.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Specific Scientific Field: Organic Chemistry
Summary of the Application: The presence of the bromo group (Br) makes 4-bromo-2,3-difluoro-6-iodoaniline a candidate for palladium-catalyzed coupling reactions. These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures.
Methods of Application or Experimental Procedures: The compound can be used in palladium-catalyzed coupling reactions. The specific procedures and technical details would depend on the desired end product and the starting materials.
Results or Outcomes: The outcomes of these reactions are complex structures that can be used in various applications, including the development of new drugs and materials.
Summary of the Application: 2-Bromo-4-methylaniline, a compound similar to 2-Bromo-3,6-difluoro-4-methylaniline, has been used in the synthesis of iminophosphoranes . Iminophosphoranes are used as ligands in coordination chemistry and as reagents in organic synthesis .
Methods of Application or Experimental Procedures: The compound reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me3Al to form amide . The specific procedures and technical details would depend on the desired end product and the starting materials.
Results or Outcomes: The outcomes of these reactions are iminophosphoranes, which can be used in various applications, including the development of new drugs and materials .
Summary of the Application: 2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . This reaction is a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures .
Methods of Application or Experimental Procedures: The compound can be used in palladium catalyzed selective amination . The specific procedures and technical details would depend on the desired end product and the starting materials.
Results or Outcomes: The outcomes of these reactions are complex structures that can be used in various applications, including the development of new drugs and materials .
2-Bromo-3,6-difluoro-4-methylaniline is an aromatic organic molecule belonging to the class of haloanilines []. Haloanilines are derivatives of aniline (aminobenzene) where one or more hydrogen atoms on the benzene ring are substituted with halogen atoms (fluorine, chlorine, bromine, or iodine). Little information is available on the origin or specific significance of 2-Bromo-3,6-difluoro-4-methylaniline in scientific research.
The molecule consists of a central benzene ring with the following substituents:
The presence of multiple electron-withdrawing substituents (halogens) on the benzene ring can deactivate the ring towards electrophilic aromatic substitution reactions []. This deactivation refers to a decreased reactivity of the ring compared to unsubstituted benzene.
Haloanilines can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces the halogen atom []. The reactivity of the halogen towards substitution depends on the type of halogen (fluorine being the least reactive, followed by chlorine, bromine, and iodine).
As an example, a general nucleophilic aromatic substitution reaction of a haloaniline (X can be Cl, Br, or I) is shown below:
C6H5X + Nu -> C6H5Nu + X^-
where:
Data on specific physical and chemical properties of 2-Bromo-3,6-difluoro-4-methylaniline is scarce due to its likely niche research applications.
General properties of haloanilines can be used for estimation. Haloanilines are typically colorless to light yellow solids or liquids with boiling points higher than benzene due to stronger intermolecular interactions (dipole-dipole interactions between the halogen and amino groups) []. Solubility can vary depending on the specific haloaniline, but they generally show some solubility in organic solvents and limited solubility in water.